molecular formula C24H25NO2 B4894693 N-2-biphenylyl-2-(4-tert-butylphenoxy)acetamide

N-2-biphenylyl-2-(4-tert-butylphenoxy)acetamide

Cat. No. B4894693
M. Wt: 359.5 g/mol
InChI Key: KZTZFMBCUUSCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-(4-tert-butylphenoxy)acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.54 g/mol. In

Mechanism of Action

BPA's mechanism of action is not well understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5), which are enzymes involved in the inflammatory response. BPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
BPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BPA has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, BPA has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BPA in lab experiments is its low toxicity. BPA has been shown to have a low toxicity profile in animal studies. However, one limitation of using BPA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BPA. One area of research is the development of more efficient synthesis methods for BPA. Another area of research is the investigation of BPA's potential as a treatment for neurodegenerative diseases. Additionally, the use of BPA in combination with other drugs for the treatment of cancer is an area of potential research. Finally, more studies are needed to understand BPA's mechanism of action and its potential as a drug candidate.

Synthesis Methods

The synthesis of BPA involves a two-step reaction process. First, biphenyl is reacted with magnesium to form a Grignard reagent. The Grignard reagent is then reacted with 4-tert-butylphenol in the presence of acetic anhydride to form BPA. The yield of this reaction is typically around 50%.

Scientific Research Applications

BPA has been extensively studied in scientific research due to its potential as a drug candidate. BPA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-24(2,3)19-13-15-20(16-14-19)27-17-23(26)25-22-12-8-7-11-21(22)18-9-5-4-6-10-18/h4-16H,17H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTZFMBCUUSCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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